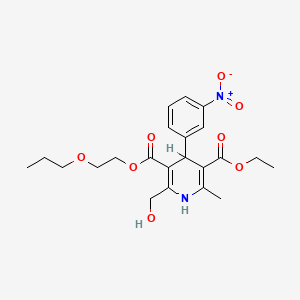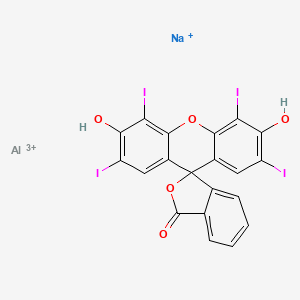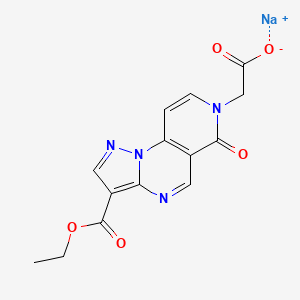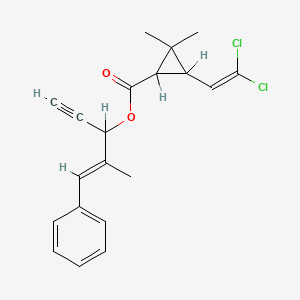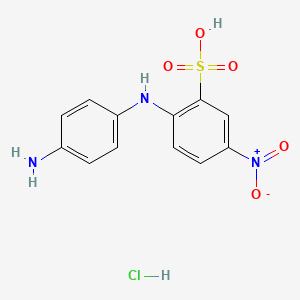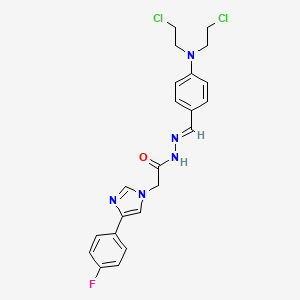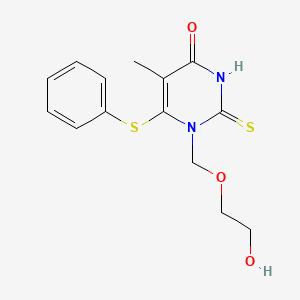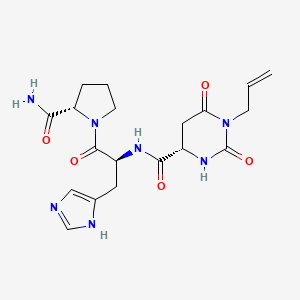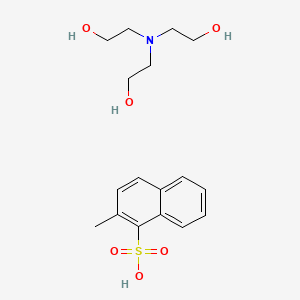
2,4-Dithio-1-(p-tolyl)biuret
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound referred to as “NIOSH/EC1670000” is a chemical substance that has been studied and documented by the National Institute for Occupational Safety and Health (NIOSH). This compound is part of a broader category of chemicals that are monitored for their potential health effects and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of “NIOSH/EC1670000” involves specific synthetic routes that are designed to yield the compound in its pure form. The reaction conditions typically include controlled temperatures, pressures, and the use of catalysts to facilitate the chemical reactions. The exact synthetic route may vary depending on the desired purity and yield of the compound.
Industrial Production Methods: In an industrial setting, the production of “NIOSH/EC1670000” is scaled up to meet commercial demands. This involves the use of large-scale reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety. The industrial production methods are optimized for efficiency and cost-effectiveness while maintaining high standards of safety and environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions: “NIOSH/EC1670000” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to the compound’s behavior and reactivity in different environments.
Common Reagents and Conditions: The common reagents used in the reactions of “NIOSH/EC1670000” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of “NIOSH/EC1670000” depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
“NIOSH/EC1670000” has a wide range of scientific research applications across various fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it may be studied for its potential therapeutic effects or as a model compound in biochemical assays. In industry, “NIOSH/EC1670000” is utilized in the production of materials, coatings, and other chemical products.
Wirkmechanismus
The mechanism of action of “NIOSH/EC1670000” involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various biochemical and physiological effects, depending on the nature of the compound and the context in which it is used. The molecular targets may include enzymes, receptors, and other proteins that play critical roles in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: “NIOSH/EC1670000” can be compared with other similar compounds that share structural or functional similarities. These similar compounds may include other chemicals monitored by NIOSH for their occupational safety and health implications.
Uniqueness: The uniqueness of “NIOSH/EC1670000” lies in its specific chemical structure, reactivity, and applications. While it may share some properties with other compounds, its distinct characteristics make it valuable for particular research and industrial purposes.
Eigenschaften
Molekularformel |
C9H11N3S2 |
|---|---|
Molekulargewicht |
225.3 g/mol |
IUPAC-Name |
1-carbamothioyl-3-(4-methylphenyl)thiourea |
InChI |
InChI=1S/C9H11N3S2/c1-6-2-4-7(5-3-6)11-9(14)12-8(10)13/h2-5H,1H3,(H4,10,11,12,13,14) |
InChI-Schlüssel |
TVDZTTUSRWGMIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=S)NC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


